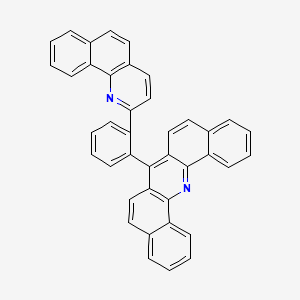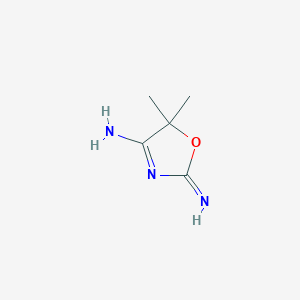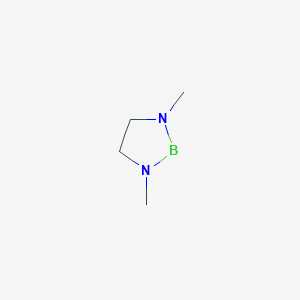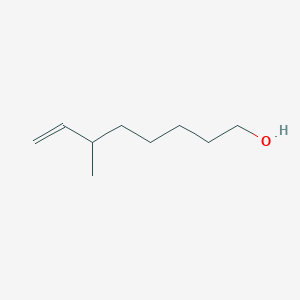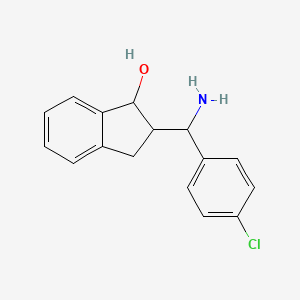
2-Cyclopentyl-1,3,2-benzodioxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C11H13BO2 It is characterized by a benzodioxaborole core structure substituted with a cyclopentyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1,3,2-benzodioxaborole typically involves the reaction of cyclopentylboronic acid with catechol under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as toluene, and the mixture is heated to facilitate the formation of the benzodioxaborole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield.
化学反応の分析
Types of Reactions: 2-Cyclopentyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include boronic acids, borate esters, alcohols, and substituted benzodioxaboroles.
科学的研究の応用
2-Cyclopentyl-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its role in drug development, particularly in designing boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which 2-Cyclopentyl-1,3,2-benzodioxaborole exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transmetalation step, where it transfers an organic group to a palladium catalyst. In biological systems, the boron atom can interact with biomolecules, potentially disrupting cellular processes or enhancing therapeutic effects.
類似化合物との比較
- 2-Phenyl-1,3,2-benzodioxaborole
- 2-Methyl-1,3,2-benzodioxaborole
- 2-Octyl-1,3,2-benzodioxaborole
Comparison: 2-Cyclopentyl-1,3,2-benzodioxaborole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications, such as in sterically demanding catalytic reactions or in the design of boron-containing drugs with enhanced stability and bioavailability.
特性
CAS番号 |
32999-14-7 |
|---|---|
分子式 |
C11H13BO2 |
分子量 |
188.03 g/mol |
IUPAC名 |
2-cyclopentyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C11H13BO2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2 |
InChIキー |
ZGSKXTVUXICLKU-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=CC=CC=C2O1)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


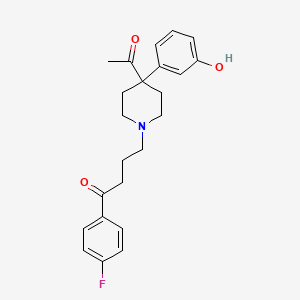
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
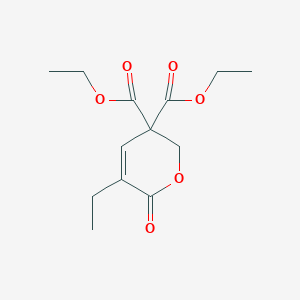
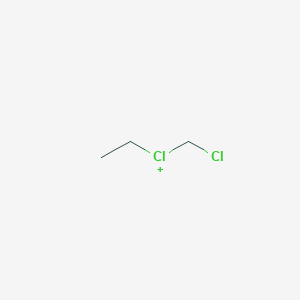



![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
